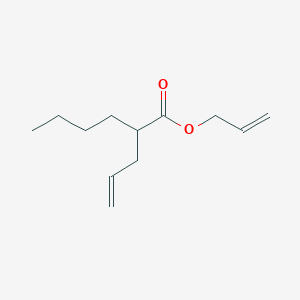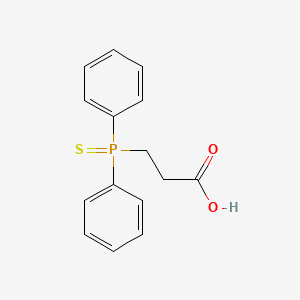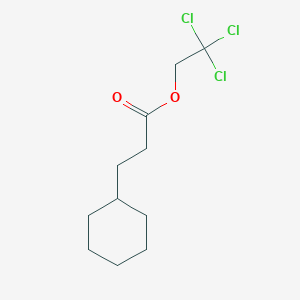![molecular formula C14H12ClNO4S B14339766 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene CAS No. 105285-61-8](/img/structure/B14339766.png)
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene is an organic compound with the molecular formula C14H12ClNO4S It is a derivative of benzene, featuring a benzenesulfonyl group, a chloro group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 4-chloronitrobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Including crystallization and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(Benzenesulfonyl)ethyl]-4-nitrobenzene: Lacks the chloro group.
2-[1-(Benzenesulfonyl)ethyl]-4-chlorobenzene: Lacks the nitro group.
4-Chloro-1-nitrobenzene: Lacks the benzenesulfonyl group.
Propriétés
Numéro CAS |
105285-61-8 |
|---|---|
Formule moléculaire |
C14H12ClNO4S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
2-[1-(benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(21(19,20)12-5-3-2-4-6-12)13-9-11(15)7-8-14(13)16(17)18/h2-10H,1H3 |
Clé InChI |
YHEPQHAAQUTZNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


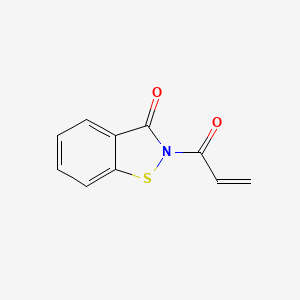
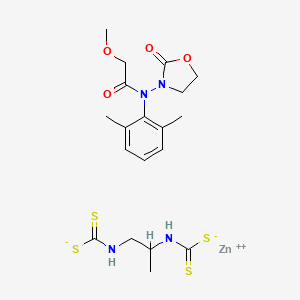
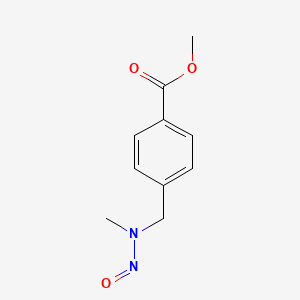
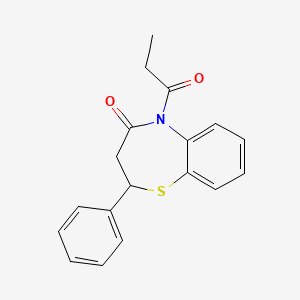
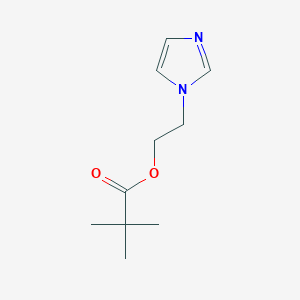
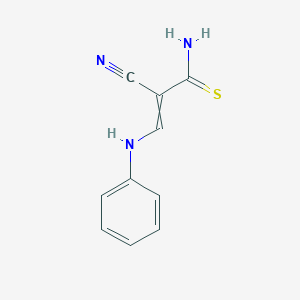
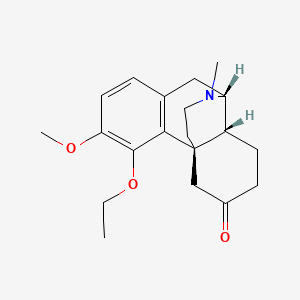
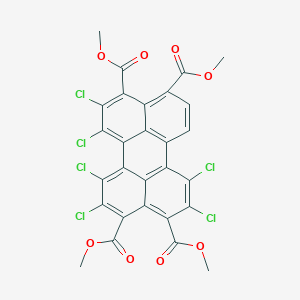
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
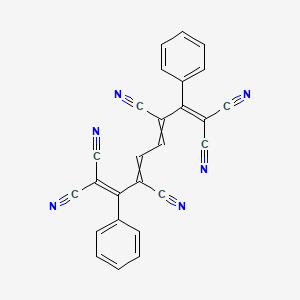
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
